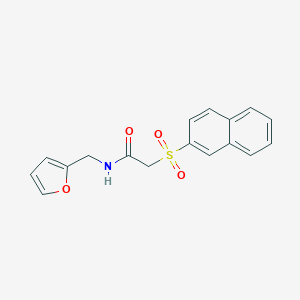![molecular formula C20H15FN4O2S2 B269976 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B269976.png)
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further study. In
Mécanisme D'action
The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been suggested that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and Physiological Effects
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide has been found to have interesting biochemical and physiological effects. Some of these effects include:
1. Inhibition of bacterial and fungal growth: This compound has been found to inhibit the growth of a range of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
2. Induction of apoptosis: This compound has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of new anticancer agents.
3. Reduction of inflammation: This compound has been found to have anti-inflammatory activity in animal models, making it a potential candidate for the development of new anti-inflammatory agents.
Avantages Et Limitations Des Expériences En Laboratoire
There are several advantages and limitations associated with the use of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide in lab experiments. Some of the advantages include:
1. High purity: The synthesis method of this compound has been reported to have a good yield and purity, making it a reliable compound for use in lab experiments.
2. Interesting biochemical and physiological effects: This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further study.
Some of the limitations include:
1. Limited research: There is limited research available on this compound, making it difficult to fully understand its mechanism of action and potential applications.
2. Lack of in vivo studies: Most of the studies on this compound have been conducted in vitro, making it difficult to determine its efficacy in vivo.
Orientations Futures
There are several future directions for research on 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide. Some of these include:
1. Further studies on its mechanism of action: More research is needed to fully understand the mechanism of action of this compound.
2. In vivo studies: More in vivo studies are needed to determine the efficacy of this compound in animal models.
3. Development of new antimicrobial agents: This compound has been found to have antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents.
4. Development of new anticancer agents: This compound has been found to have anticancer activity, making it a potential candidate for the development of new anticancer agents.
5. Development of new anti-inflammatory agents: This compound has been found to have anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory agents.
Conclusion
In conclusion, 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is a promising candidate for further study in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a potential candidate for the development of new antimicrobial, anticancer, and anti-inflammatory agents. However, more research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis method of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide involves the reaction of 5-benzyl-1,3,4-oxadiazole-2-thiol with 4-(4-fluorophenyl)-2-thiocyanato-1,3-thiazole in the presence of triethylamine and acetonitrile. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been reported to have a good yield and purity.
Applications De Recherche Scientifique
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further study. Some of the scientific research applications of this compound include:
1. Antimicrobial activity: This compound has been found to have antimicrobial activity against a range of bacteria and fungi. It has been shown to inhibit the growth of Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger, among others.
2. Anticancer activity: This compound has been found to have anticancer activity against a range of cancer cell lines. It has been shown to induce apoptosis in human breast cancer cells and inhibit the growth of human lung cancer cells.
3. Anti-inflammatory activity: This compound has been found to have anti-inflammatory activity in animal models. It has been shown to reduce inflammation in a mouse model of acute lung injury.
Propriétés
Nom du produit |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
|---|---|
Formule moléculaire |
C20H15FN4O2S2 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C20H15FN4O2S2/c21-15-8-6-14(7-9-15)16-11-28-19(22-16)23-17(26)12-29-20-25-24-18(27-20)10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,22,23,26) |
Clé InChI |
BQLMGODUNAJHJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
SMILES canonique |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6a,7,9,9a-Tetrahydrothieno[3',4':5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide](/img/structure/B269898.png)
![N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269900.png)
![3-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B269901.png)
![2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B269904.png)

![N,N-diethyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B269910.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B269912.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269915.png)
![N-(3,5-dimethoxyphenyl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269917.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269928.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269929.png)